molecular formula C11H22N2O B7545116 N,N-dimethyl-1-propylpiperidine-4-carboxamide

N,N-dimethyl-1-propylpiperidine-4-carboxamide

Cat. No. B7545116
M. Wt: 198.31 g/mol
InChI Key: MRBBBJALTBPAOM-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-propylpiperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

N,N-dimethyl-1-propylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation is involved in various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N,N-dimethyl-1-propylpiperidine-4-carboxamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to produce various biochemical and physiological effects, including inhibition of cAMP accumulation, reduction of intracellular calcium concentration, and modulation of ion channels. In the heart, N,N-dimethyl-1-propylpiperidine-4-carboxamide can reduce myocardial infarct size and protect against arrhythmias. In the brain, N,N-dimethyl-1-propylpiperidine-4-carboxamide can improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-1-propylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor. However, N,N-dimethyl-1-propylpiperidine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N,N-dimethyl-1-propylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,N-dimethyl-1-propylpiperidine-4-carboxamide could improve its availability and facilitate further research.

Synthesis Methods

The synthesis of N,N-dimethyl-1-propylpiperidine-4-carboxamide involves the reaction of 1,3-dimethyl-2-propylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with 1,2,3,6-tetrahydro-1-methyl-4-pyridinecarboxylic acid anhydride. The yield of N,N-dimethyl-1-propylpiperidine-4-carboxamide is around 50-60%, and the purity can be increased by recrystallization.

Scientific Research Applications

N,N-dimethyl-1-propylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to reduce myocardial ischemia-reperfusion injury and protect against arrhythmias. In neurological disorders, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N,N-dimethyl-1-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBBBJALTBPAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-propylpiperidine-4-carboxamide

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